molecular formula C25H32N2O2 B2702830 1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine CAS No. 2034442-56-1

1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine

Cat. No.: B2702830
CAS No.: 2034442-56-1
M. Wt: 392.543
InChI Key: OZWHDWKUQKMRIT-UHFFFAOYSA-N
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Description

1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine is a complex organic compound that features a piperidine ring substituted with benzyl and methoxy groups. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reductive amination of a piperidine derivative with benzyl and methoxy-substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and solvent use. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine is unique due to the presence of both benzyl and methoxy groups on the piperidine ring, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methoxypiperidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C26H32N2O\text{C}_{26}\text{H}_{32}\text{N}_{2}\text{O}

This structure features a piperidine ring, which is known for its involvement in various biological activities due to its ability to interact with neurotransmitter systems.

This compound exhibits multiple pharmacological actions, primarily as a monoamine releasing agent. It is particularly selective for dopamine and norepinephrine release, with reported selectivity ratios that suggest significant potential for treating mood disorders and attention-related conditions.

  • Dopamine Release : The compound shows a notable ability to enhance dopamine release, which is critical for mood regulation and cognitive functions.
  • Norepinephrine Release : Its action on norepinephrine may contribute to increased alertness and energy levels.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperidine structure significantly impact the biological activity of related compounds. For example, studies on 4-benzylpiperidine derivatives have shown that alterations in the aromatic substituents and the length of carbon linkers can enhance selectivity towards dopamine and norepinephrine transporters .

Table 1: Summary of SAR Findings

Compound StructureKey ModificationsBiological Activity
4-BenzylpiperidineTwo-carbon linkerHigher DAT inhibition
2-Naphthyl substitutionEnhanced NET inhibitionIncreased affinity for norepinephrine transporter
Biphenyl substitutionStronger SERT inhibitionSelective serotonin reuptake inhibition

Neuropharmacological Studies

A study published in Nature explored the effects of various piperidine derivatives, including those structurally related to this compound. The findings demonstrated that certain derivatives exhibited significant antinociceptive properties, suggesting potential applications in pain management .

Another investigation focused on the compound's effects on serotonin and norepinephrine reuptake. The results indicated that specific modifications could enhance the inhibitory effects on these transporters, thereby improving antidepressant efficacy .

Clinical Implications

Recent studies have highlighted the potential use of this compound in treating conditions such as depression and anxiety disorders. Its ability to modulate monoamine levels positions it as a candidate for further clinical trials aimed at evaluating its therapeutic efficacy.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[4-(4-methoxypiperidin-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O2/c1-29-24-13-17-26(18-14-24)23-9-7-22(8-10-23)25(28)27-15-11-21(12-16-27)19-20-5-3-2-4-6-20/h2-10,21,24H,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWHDWKUQKMRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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